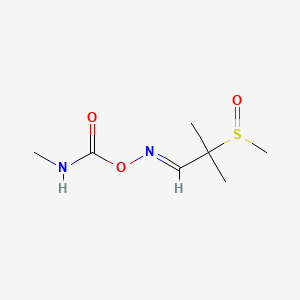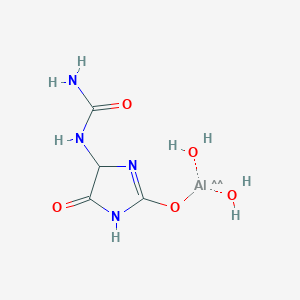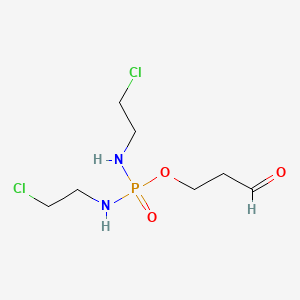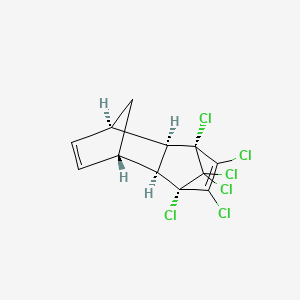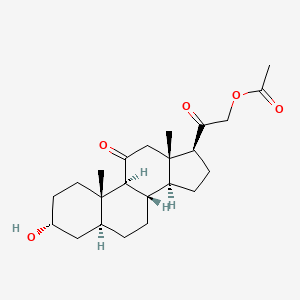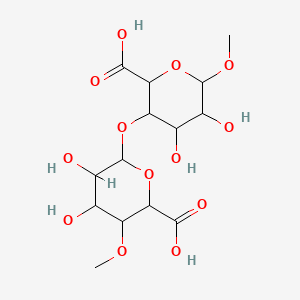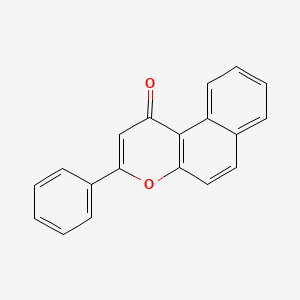
beta-Naphthoflavone
Overview
Description
Mechanism of Action
Target of Action
Beta-Naphthoflavone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor (AhR) . It also interacts with other targets such as Estrogen receptor alpha , Steroid hormone receptor ERR1 , COUP transcription factor 1 , and Cytochrome P450 1B1 .
Mode of Action
As an agonist of the aryl hydrocarbon receptor, this compound binds to the receptor and triggers a series of biochemical reactions. This leads to the induction of cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
Result of Action
The induction of CYPs and UGTs by this compound can lead to the detoxification of various substances, potentially reducing their toxicity . This suggests that this compound may have a chemopreventive effect .
Biochemical Analysis
Biochemical Properties
Beta-Naphthoflavone interacts with the aryl hydrocarbon receptor, leading to the induction of CYPs and UGTs . These enzymes play crucial roles in the metabolism of various substances, including drugs and toxins .
Cellular Effects
This compound has been shown to disrupt zinc homeostasis in human hepatoma HepG2 cells . Treatment with this compound led to a decrease in intracellular labile zinc levels in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the aryl hydrocarbon receptor . This binding leads to the activation of the receptor and subsequent induction of CYPs and UGTs .
Temporal Effects in Laboratory Settings
In HepG2 cells, treatment with this compound for 3 days led to a decrease in intracellular labile zinc levels . This suggests that this compound can have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the aryl hydrocarbon receptor signaling pathway . It induces the expression of CYPs and UGTs, which are involved in the metabolism of various substances .
Subcellular Localization
Given its role as an agonist of the aryl hydrocarbon receptor, it is likely that it localizes to the cytoplasm and nucleus where the receptor is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Naphthoflavone can be synthesized through various methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with 2-naphthol in the presence of a base, followed by cyclization to form the flavone structure . The reaction typically requires conditions such as elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: Beta-Naphthoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and applications .
Scientific Research Applications
Beta-Naphthoflavone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of flavonoid reactions and interactions.
Biology: It serves as a tool to investigate the role of the aryl hydrocarbon receptor in various biological processes, including detoxification and gene expression
Medicine: Research has shown its potential in chemoprevention, where it helps in preventing the development of cancer by inducing detoxification enzymes
Industry: It is used in the development of new drugs and therapeutic agents due to its ability to modulate enzyme activity and gene expression
Comparison with Similar Compounds
Alpha-Naphthoflavone: Another naphthoflavone with similar properties but differing in its inhibitory activity on cytochrome P450 enzymes.
Phenobarbital: A compound used in similar contexts for inducing detoxification enzymes but with a different mechanism of action.
Aroclor 1254: A polychlorinated biphenyl mixture used historically for similar purposes but with significant environmental concerns.
Uniqueness: Beta-Naphthoflavone is unique in its potent agonistic activity towards the aryl hydrocarbon receptor and its ability to induce a broad spectrum of detoxification enzymes. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-phenylbenzo[f]chromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIDAPQYNCXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8030423 | |
| Record name | 5,6-Benzoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-87-2 | |
| Record name | β-Naphthoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Naphthoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Naphthoflavone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,6-BENZOFLAVONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Benzoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-BENZOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BT0256Y8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


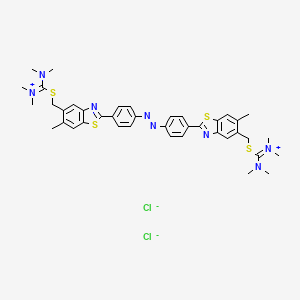
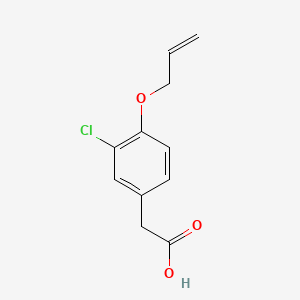
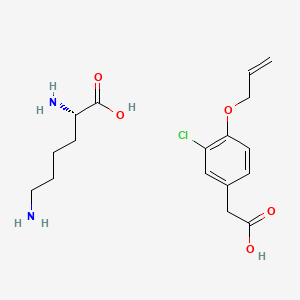

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
